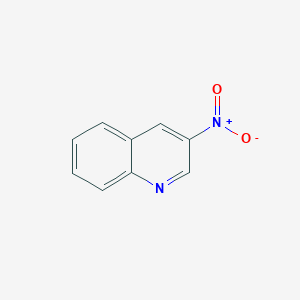

3-Nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879658 | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12408-11-6, 17576-53-3 | |

| Record name | Quinoline, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Nitroquinoline and Its Derivatives: A Technical Guide

Executive Summary: The "Selectivity Paradox"

For drug development professionals, the quinoline scaffold is a privileged structure.[1] However, the synthesis of 3-nitroquinoline presents a classic regioselectivity challenge.

-

The Problem: Direct nitration of quinoline (Electrophilic Aromatic Substitution) is strongly directed to the 5- and 8-positions due to the protonation of the nitrogen atom, which deactivates the pyridine ring. The 3-position is electronically inaccessible via standard nitration conditions.

-

The Solution: To access the 3-nitro isomer, one must bypass the pyridine ring's deactivation by employing de novo ring construction (cyclization) rather than functionalizing an existing quinoline core.

This guide details the definitive protocols for synthesizing this compound and its derivatives, focusing on the Modified Friedländer Condensation and Methazonic Acid routes, which offer the highest regiocontrol.

Strategic Analysis of Synthetic Routes

| Method | Target Product | Key Reagents | Pros | Cons |

| Direct Nitration | 5- & 8-Nitroquinoline | Simple reagents | Wrong Regioselectivity (Yields <1% of 3-isomer). | |

| Methazonic Acid Route | Parent this compound | 2-Aminobenzaldehyde, Nitromethane | High regioselectivity (Exclusive 3-isomer) | Requires unstable Methazonic acid; 2-aminobenzaldehyde is prone to self-condensation.[2] |

| Domino Reduction-Cyclization | 3-Substituted Quinolines | 2-Nitrobenzaldehyde, Fe/AcOH, 1,3-Dicarbonyls | Robust, One-pot, High Yields | Best for derivatives (e.g., 3-acetyl), not the parent nitro compound. |

| Nitro-Olefin Cycloaddition | 2-Aryl-3-Nitroquinolines | 2-Aminobenzaldehyde, | Modular diversity | Requires oxidation step (e.g., DDQ) to aromatize.[2] |

Mechanistic Pathways & Logic

The following Graphviz diagram illustrates the divergence between classical nitration and the constructive cyclization strategy required for the 3-nitro isomer.

Figure 1: Comparative pathways showing why cyclization is necessary for this compound synthesis.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of Parent this compound (The Methazonic Acid Route)

Target: Unsubstituted this compound

This synthesis occurs in two stages: preparation of the unstable Methazonic Acid followed by immediate condensation.

Stage 1: Preparation of Methazonic Acid (Nitroacetaldehyde Oxime)

Safety Note: Methazonic acid salts are potential explosives.[2][3] Do not heat dry salts.

-

Reagents: Nitromethane (10 g), 50% NaOH (20 mL).

-

Procedure:

-

Add nitromethane dropwise to the NaOH solution while maintaining the temperature between 45–50 °C . The reaction is exothermic.

-

Stir for 1 hour. The solution turns reddish-brown (formation of sodium methazonate).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully acidify with concentrated HCl (maintaining T < 10 °C) until acidic to Congo Red.

-

Result: Methazonic acid precipitates or is extracted immediately into ether for the next step. (Do not store).

-

Stage 2: Condensation with 2-Aminobenzaldehyde

-

Reagents: Freshly prepared Methazonic Acid (from above), 2-Aminobenzaldehyde (or prepared in situ from 2-nitrobenzaldehyde via FeSO4/NH3 reduction).

-

Procedure:

-

Dissolve 2-aminobenzaldehyde (1 eq) in Ethanol.

-

Add the ethereal solution of Methazonic Acid (1.1 eq).

-

Add a catalytic amount of piperidine or NaOH.

-

Reflux for 2–4 hours. The mixture will darken.

-

Workup: Evaporate solvent. The residue is purified by recrystallization from ethanol.

-

Validation: this compound appears as pale yellow needles (m.p. ~128 °C).[2]

-

Protocol B: Domino Reduction-Friedländer Synthesis (For Derivatives)

Target: 3-Acetyl- or 3-Carboethoxy-Quinolines (Precursors to 3-Nitro analogues via functional group manipulation)

This modern protocol avoids the isolation of the unstable 2-aminobenzaldehyde by generating it in situ.[1]

Reagents:

-

2-Nitrobenzaldehyde (1.0 mmol)

-

Active Methylene Compound (e.g., Ethyl acetoacetate) (1.2 mmol)

-

Iron Powder (3.0 mmol)

-

Glacial Acetic Acid (5 mL)

Step-by-Step Workflow:

-

Mixing: Combine 2-nitrobenzaldehyde and the active methylene compound in glacial acetic acid.

-

Reduction/Cyclization: Add Iron powder. Heat the mixture to 80 °C under

atmosphere. -

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7). Reaction typically completes in 2–3 hours.[8]

-

Workup:

-

Filter off iron residues through Celite.

-

Dilute filtrate with water and extract with Ethyl Acetate.

-

Wash organic layer with saturated

to remove acetic acid.

-

-

Yield: Typically 80–95%.

Functionalization & Applications

Once the this compound core is synthesized, it serves as a versatile scaffold.

Nucleophilic Functionalization (Vicarious Nucleophilic Substitution - VNS)

The nitro group at C3 activates the C4 position for nucleophilic attack, allowing the introduction of alkyl or amino groups without losing the nitro group.

-

Reagents: Chloromethyl phenyl sulfone (or similar carbanion precursor), t-BuOK, DMF.[2]

-

Outcome: Substitution occurs primarily at C4 , yielding 3-nitro-4-substituted quinolines.

Reduction to 3-Aminoquinoline

-

Protocol: Hydrogenation (

, Pd/C) or -

Utility: 3-Aminoquinoline is a precursor for diverse privileged medicinal scaffolds (e.g., urea derivatives, amides) that are otherwise difficult to access.[2]

References

-

Domino Nitro Reduction-Friedländer Heterocyclization: McNulty, J., et al. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines."[2][1] Molecules, 2022.[2]

-

Methazonic Acid Preparation: "Preparation of Methazonic Acid." PrepChem.

-

Nitro-Olefin Cycloaddition: "An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins." Journal of Organic Chemistry.

-

General Quinoline Synthesis Review: "Synthesis of Quinolines." Organic Chemistry Portal.

-

Nucleophilic Substitution (VNS): "Amination of Nitroquinoline Derivatives via Vicarious Nucleophilic Substitution." MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

3-Nitroquinoline CAS number and molecular weight

CAS Number: 1759-28-0 Molecular Weight: 174.16 g/mol [1][2]

Executive Summary

3-Nitroquinoline represents a distinct challenge and opportunity in heterocyclic chemistry.[1] Unlike its 5- and 8-nitro isomers, which are readily accessible via electrophilic aromatic substitution (EAS), this compound cannot be synthesized through direct nitration of the quinoline core.[1] The nitrogen atom of the pyridine ring deactivates the 2, 3, and 4 positions toward electrophiles, while the benzene ring remains reactive. Consequently, this compound requires "indirect" synthetic strategies, making it a valuable test case for regioselective control in organic synthesis.[1]

This guide outlines the physicochemical profile, the specific synthetic workflows required to bypass standard selectivity rules, and the downstream applications of this compound in medicinal chemistry, particularly as a precursor for EGFR inhibitors and DNA-intercalating agents.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 1759-28-0 | Primary identifier |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| Appearance | Pale yellow crystalline solid | Photosensitive |

| Melting Point | 128–132 °C | |

| Solubility | Soluble in CHCl₃, DMSO, Acetone | Poor solubility in water |

| pKa | ~1.03 (Conjugate acid) | Weakly basic due to -NO₂ electron withdrawal |

| Electronic Character | Electron-deficient scaffold | Highly susceptible to nucleophilic attack at C2/C4 |

The Synthetic Challenge: The "Meta" Paradox

To work with this compound, one must understand why it is not made via standard nitration.[1]

-

Direct Nitration: Treating quinoline with HNO₃/H₂SO₄ yields 5-nitroquinoline and 8-nitroquinoline .[1] The protonated nitrogen deactivates the heterocyclic ring, forcing the electrophile (NO₂⁺) to attack the carbocyclic (benzene) ring.

-

The Solution: Synthesis must proceed via ring closure (Friedländer-type) or functional group manipulation of a pre-functionalized quinoline (e.g., decarboxylation or dehalogenation).[1]

Visualization: The Selectivity Logic

The following diagram illustrates the electronic bias and the necessary workaround.

Caption: Divergence of synthetic pathways. Direct nitration fails to access the 3-position due to pyridine ring deactivation.[1]

Core Synthesis Protocol: The Dechlorination Route

Since direct synthesis is impossible, the most robust laboratory method involves the dechlorination of 4-chloro-3-nitroquinoline .[1] This precursor is accessible because the 4-position (para-like) can be manipulated via oxidation/chlorination sequences.[1]

Phase 1: Preparation of the Precursor

Note: This phase assumes starting from 4-hydroxyquinoline.[1]

-

Nitration: Treat 4-hydroxyquinoline with fuming HNO₃ in propionic acid to yield 3-nitro-4-hydroxyquinoline .[1]

-

Chlorination: Reflux the intermediate with POCl₃ (Phosphorus oxychloride) to generate 4-chloro-3-nitroquinoline .

Phase 2: Reductive Dechlorination (The Critical Step)

This step selectively removes the chlorine atom while leaving the nitro group intact.[1]

Reagents:

-

Substrate: 4-Chloro-3-nitroquinoline (1.0 eq)[1]

-

Reducing Agent: Sodium borohydride (NaBH₄) or Hydrogen/Pd-C (controlled)[1]

-

Solvent: Ethanol/THF mixture[1]

-

Base: Triethylamine (Et₃N)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-chloro-3-nitroquinoline (10 mmol) in dry THF (20 mL) and Ethanol (20 mL) under an inert atmosphere (N₂).

-

Catalyst Addition: Add 10% Pd/C (5 wt% loading) carefully to the vessel.

-

Controlled Hydrogenation: Introduce H₂ (balloon pressure) or add NaBH₄ slowly at 0°C.

-

Critical Control Point: Monitor via TLC.[1] Over-reduction will reduce the -NO₂ group to -NH₂.[1] The chlorine is typically more labile than the nitro group under specific mild conditions, but chemical reduction (e.g., using p-toluenesulfonylhydrazide) is often preferred to avoid touching the nitro group.[1]

-

-

Alternative (Chemical Method): To ensure the nitro group remains, use p-toluenesulfonylhydrazide in refluxing chloroform.[1] This selectively removes the halide.[1]

-

Workup: Filter the catalyst through Celite. Evaporate solvents.[1]

-

Purification: Recrystallize from ethanol to obtain pale yellow needles of This compound .

Functionalization: Reduction to 3-Aminoquinoline

The primary utility of this compound in drug development is as a "masked" amino group.[1] The 3-aminoquinoline scaffold is a privileged structure in kinase inhibitors.[1]

Protocol: Catalytic Hydrogenation

Objective: Complete reduction of -NO₂ to -NH₂.[1]

Reagents:

-

10% Pd/C (10 wt% of substrate mass)

-

Methanol (0.1 M concentration)

-

Hydrogen gas (1 atm)

Workflow:

-

Setup: Charge a round-bottom flask with this compound and Methanol.

-

Inerting: Purge the flask with Nitrogen/Argon to remove oxygen (safety against ignition).

-

Catalyst: Add Pd/C.

-

Reduction: Switch gas feed to Hydrogen (balloon). Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Endpoint: Solution often changes from yellow (nitro) to colorless/fluorescent (amine).[1]

-

-

Isolation: Filter over Celite to remove Pd.[1] Concentrate filtrate.[1]

-

Yield: Quantitative conversion is typical.[1]

Visualization: Functionalization Workflow

Caption: Conversion of this compound to its biologically active amine precursor.

Medicinal Chemistry Applications

In drug discovery, the this compound core (and its amine derivative) serves as a bioisostere for naphthalene or quinazoline rings.[1]

-

EGFR Inhibition: 3-substituted quinolines mimic the ATP-binding motif in kinase domains.[1] The 3-nitro group acts as a strong electron-withdrawing group (EWG), altering the pKa of the ring nitrogen (N1), which influences hydrogen bonding in the active site.[1]

-

DNA Intercalation: Planar nitro-heterocycles are investigated for their ability to intercalate between DNA base pairs.[1] The nitro group can undergo bioreduction in hypoxic tumor environments, acting as a prodrug trigger.[1]

-

Sandmeyer Reactions: The 3-amino derivative (derived from the nitro) allows access to 3-haloquinolines (3-Br, 3-I) via Sandmeyer chemistry, enabling palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at the difficult 3-position.[1]

Safety and Handling (E-E-A-T)

Hazard Class: Irritant, Suspected Mutagen.[1]

-

Genotoxicity: Nitroarenes are metabolically activated to hydroxylamines, which can form DNA adducts. This compound has shown mutagenic activity in Ames tests (Salmonella typhimurium).[1]

-

Handling:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316988, this compound.[1] Retrieved from [Link]

-

Bachman, G. B., & Cooper, D. E. (1939). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline.[1] Journal of the American Chemical Society.[1] (Validation of the indirect synthesis route). Retrieved from [Link]

-

Organic Syntheses. General methods for Skraup and Friedlander quinoline synthesis. (Context for ring closure strategies). Retrieved from [Link]

Sources

spectroscopic analysis of 3-Nitroquinoline (NMR, IR, MS)

Executive Summary

This guide provides a rigorous, field-validated framework for the spectroscopic characterization of 3-Nitroquinoline (

The protocols below are designed as a self-validating system . You cannot rely on a single technique; the high nitrogen content (

Part 1: Structural Context & Electronic Properties

To interpret the spectra, one must first understand the electronic environment. The quinoline ring system consists of a benzene ring fused to a pyridine ring.[2]

-

The Nitro Effect: The

group at position 3 is strongly electron-withdrawing (both inductive -

The "Deshielding Cone": This withdrawal creates a significant positive potential on the pyridine ring, specifically deshielding the protons at positions H2 and H4 .

-

Dipole Moment: The alignment of the pyridine nitrogen lone pair and the nitro group creates a distinct dipole, influencing solubility and retention times in chromatography.

Part 2: Sample Preparation & Purity Validation (The Trust Anchor)

Before expensive spectral acquisition, you must validate sample integrity.[2] A common failure mode in drug development is characterizing a degradation product (e.g., amine reduction) rather than the nitro target.

Protocol A: Purity Check

Objective: Ensure sample is >98% pure and free of regioisomers.

-

Melting Point Determination:

-

TLC System:

Protocol B: NMR Sample Prep

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

This is the primary tool for structural confirmation.[2] The key is distinguishing the H2 and H4 protons from the benzenoid protons.

H NMR Analysis (400 MHz, DMSO- )

| Proton Position | Chemical Shift ( | Multiplicity | Integration | Diagnostic Logic |

| H2 | 9.40 – 9.60 | Singlet (d) | 1H | Most Deshielded. Located between the ring nitrogen and the nitro group.[1][2] The combined electronegativity strips electron density, shifting it far downfield. |

| H4 | 9.10 – 9.25 | Singlet (d) | 1H | Alpha to Nitro. Deshielded by the nitro group but less than H2 because it lacks the direct adjacency to the ring nitrogen.[1] |

| H5, H8 | 8.10 – 8.30 | Doublet (m) | 2H | "Peri" protons.[1][2] H8 is close to the ring nitrogen; H5 is affected by cross-ring resonance.[2] |

| H6, H7 | 7.70 – 7.90 | Triplet (m) | 2H | Typical aromatic region.[1][2] Less affected by the C3-nitro group.[2] |

Critical Coupling (

-

H2 often appears as a singlet because the coupling to H4 is small (

Hz, "meta-like" coupling across the ring). -

If you see a large doublet (

Hz) for the most downfield peak, you have the wrong isomer (likely 5- or 8-nitroquinoline where H2/H3 or H3/H4 are vicinal).[1]

C NMR (100 MHz, DMSO- )

-

Diagnostic Carbon (C3): Look for a quaternary carbon signal around 140–145 ppm .[2] It will not show correlations in HSQC (no attached protons).

-

C2: The most downfield signal (approx. 148–152 ppm ) due to the imine-like character (

).[2]

Part 4: Vibrational Spectroscopy (FT-IR)

IR is your "functional group checklist."[2] It confirms the oxidation state of the nitrogen.

Key Absorption Bands[1][4][5][6]

| Functional Group | Wavenumber ( | Intensity | Assignment |

| 1520 – 1550 | Strong | Primary Indicator. N-O asymmetric stretch.[1][2] | |

| 1340 – 1360 | Medium | N-O symmetric stretch.[1][2] | |

| 1610 – 1630 | Medium | Quinoline ring skeletal vibration.[1][2] | |

| Aromatic C-H | 3050 – 3100 | Weak |

Validation Check: If you see broad bands at 3200–3400

Part 5: Mass Spectrometry (MS) & Fragmentation Logic[1][2]

MS confirms the molecular weight and provides a "fingerprint" of stability.[2]

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1][2]

-

Molecular Ion (

): m/z 174 .[1][2]

Fragmentation Pathway (EI)

The fragmentation of nitro-aromatics is predictable.[2]

-

Parent Ion: m/z 174.

-

Loss of

: m/z 174 -

Loss of NO (Rearrangement): m/z 174

144 ( -

Ring Degradation: m/z 128

101 (

Part 6: Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming this compound, ensuring no false positives from isomers.

Caption: Logical decision tree for validating this compound, emphasizing the H2 proton multiplicity as the final gatekeeper against regioisomers.

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link][1][2]

-

PubChem. this compound Compound Summary (CID 25551).[1][2] National Library of Medicine.[2] [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 3482: this compound IR and NMR Data.[2] National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link](Note: Search 'this compound' in the database)[1]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][5] Chem. 1997, 62, 21, 7512–7515.[1] (For DMSO-

calibration). [Link]

Sources

Comprehensive Guide to the Solubility and Stability of 3-Nitroquinoline

This guide provides an in-depth technical analysis of 3-Nitroquinoline, focusing on its solubility behavior, stability profiles, and handling protocols for research and development applications.

Executive Summary

This compound (CAS: 12408-11-6) is a significant heteroaromatic compound used primarily as a precursor in organic synthesis and as a reference standard in mutagenicity studies (often as a structural analog to the potent carcinogen 4-nitroquinoline-1-oxide).[1] Its utility is defined by its solubility in polar aprotic solvents and its susceptibility to photoreduction. This guide synthesizes physicochemical data with practical laboratory protocols to ensure reproducible experimental outcomes.

Physicochemical Characterization

Understanding the fundamental properties of this compound is a prerequisite for selecting appropriate solvents and storage conditions.

| Property | Value / Description | Context |

| CAS Number | 12408-11-6 | Unique Identifier |

| Molecular Formula | C₉H₆N₂O₂ | Nitro-substituted quinoline scaffold |

| Molecular Weight | 174.16 g/mol | -- |

| Appearance | Yellow crystalline solid | Typical of nitro-aromatics due to n→π* transitions |

| LogP (Octanol/Water) | ~1.4 – 2.0 (Calculated) | Indicates moderate lipophilicity; poor water solubility |

| pKa | ~2.5 (Quinoline nitrogen) | Weakly basic; protonation possible in strong acids |

Solubility Profile and Solvent Selection

The solubility of this compound is governed by the interaction between its hydrophobic aromatic rings/nitro group and the solvent's polarity.

Solubility Data Summary

Qualitative assessment based on polarity indices and structural analogs.

| Solvent | Solubility Rating | Primary Application |

| DMSO (Dimethyl Sulfoxide) | High (>50 mg/mL) | Biological assays, stock solutions |

| Chloroform / DCM | High | Synthetic extractions, NMR analysis |

| Acetone / Ethyl Acetate | Moderate to High | Purification, chromatography |

| Ethanol / Methanol | Moderate (Heat often req.) | Recrystallization |

| Water | Low / Insoluble (<0.1 mg/mL) | Precipitation medium |

Solvent Selection Logic

-

For Biological Assays: DMSO is the gold standard. It solubilizes the hydrophobic core effectively. Caution: Ensure the final DMSO concentration in cell culture is <0.1% to avoid solvent toxicity.

-

For Synthesis: Chloroform or Dichloromethane (DCM) are preferred for reactions requiring non-nucleophilic media.

-

For Recrystallization: Ethanol is ideal. The compound is soluble in hot ethanol but precipitates upon cooling, maximizing recovery.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental application.

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Stability and Degradation Mechanisms

This compound is relatively stable under standard laboratory conditions but exhibits specific sensitivities that must be managed.

Photostability (Critical)

Like many nitro-aromatics, this compound is photosensitive. Exposure to UV or intense visible light can induce photoreduction .

-

Mechanism: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate, and eventually to an amine (-NH₂), often accompanied by ring degradation or dimerization.

-

Impact: Changes in color (darkening of yellow powder) and appearance of impurity peaks in HPLC.

Chemical Stability[3]

-

Hydrolysis: Stable in neutral and moderately acidic/basic aqueous suspensions.

-

Thermal: Stable up to its melting point. Avoid prolonged heating >100°C in air to prevent oxidative degradation.

Degradation Pathway Visualization

The following diagram outlines the theoretical photodegradation pathway common to nitroquinolines.

Figure 2: Simplified photodegradation pathway of this compound upon UV exposure.

Experimental Protocols

Standardized Stock Solution Preparation (10 mM in DMSO)

This protocol ensures a stable stock for biological testing.

-

Weighing: Accurately weigh 1.74 mg of this compound into a sterile, amber microcentrifuge tube.

-

Why Amber? To prevent photodegradation during handling.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

-

Check: Solution should be clear and yellow.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility Determination Protocol (Shake-Flask Method)

Use this workflow to determine exact solubility in a novel solvent.

-

Saturation: Add excess this compound solid to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (PTFE is resistant to most organic solvents).

-

Quantification: Dilute the filtrate and analyze via UV-Vis spectrophotometry (approx. λmax ~260-300 nm) or HPLC against a standard curve.

Handling and Safety (HSE)

-

Mutagenicity: this compound is a structural analog of 4-nitroquinoline-1-oxide (a potent mutagen). Treat as a suspected mutagen .

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Waste Disposal: Dispose of as hazardous organic waste (halogenated/non-halogenated depending on solvent). Do not pour down the drain.

References

-

PubChem. this compound (CID 25551) - Physicochemical Properties.[1] National Library of Medicine. Available at: [Link]

- National Toxicology Program (NTP).Testing Status of Nitroquinolines. U.S. Department of Health and Human Services.

-

ChemIDplus. this compound - RN: 12408-11-6.[1] U.S. National Library of Medicine. Available at: [Link]

- Sigma-Aldrich.Safety Data Sheet (SDS) for Nitroquinoline Derivatives.

Sources

3-Nitroquinoline: A Frontier in Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Nitroquinoline, a lesser-explored isomer within the nitroquinoline family, presents a compelling frontier for scientific investigation. While its counterparts, such as the carcinogenic 4-nitroquinoline-1-oxide, have been extensively studied, the unique positioning of the nitro group at the C3 position of the quinoline scaffold suggests a distinct chemical reactivity and biological activity profile that remains largely untapped. This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of known data to a forward-looking exploration of its potential research applications. By examining its synthesis, predicted reactivity, and plausible mechanisms of action inferred from related compounds, we aim to equip researchers with the foundational knowledge and experimental frameworks necessary to unlock the potential of this intriguing molecule in fields ranging from medicinal chemistry to materials science.

Introduction: The Enigma of the 3-Nitro Isomer

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically modulate the electronic properties and biological functions of the quinoline core. The position of this nitro group is critical in defining the molecule's character.

While significant research has focused on other nitroquinoline isomers, this compound remains an enigmatic entity. This guide seeks to illuminate the potential of this compound, not as a compound with a long history of application, but as a molecule ripe for discovery. We will delve into its fundamental chemistry and project its potential utility as a versatile building block for novel therapeutics and as a probe for exploring biological systems.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its application in research.

Core Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | PubChem[3] |

| Molecular Weight | 174.16 g/mol | PubChem[3] |

| CAS Number | 12408-11-6 | ChemSynthesis[4] |

| Appearance | (Predicted) Pale yellow crystalline solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Inferred from quinoline properties |

Strategic Synthesis of this compound

The direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, with other isomers, including this compound, formed in minor quantities.[5] Achieving a selective and high-yield synthesis of this compound is a key challenge that, once overcome, will open the door to its broader investigation.

A plausible synthetic strategy involves a multi-step approach, leveraging the directing effects of existing substituents on the quinoline ring that can later be removed.

Proposed Synthetic Workflow:

Caption: A proposed synthetic route to this compound.

Experimental Protocol: A Starting Point for Synthesis

The following protocol is a hypothetical, yet chemically sound, starting point for the synthesis of this compound, based on established transformations of the quinoline scaffold.

Step 1: N-Oxidation of Quinoline

-

Dissolve quinoline in a suitable solvent such as dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Extract the aqueous layer with dichloromethane and dry the combined organic layers over sodium sulfate.

-

Purify the crude product by column chromatography to yield quinoline N-oxide.

Step 2: Chlorination of Quinoline N-oxide

-

Heat quinoline N-oxide with phosphorus oxychloride (POCl₃) at reflux.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a base (e.g., sodium carbonate) and extract with an organic solvent.

-

Dry the organic layer and purify by chromatography to obtain 4-chloroquinoline N-oxide.

Step 3: Nitration of 4-Chloroquinoline N-oxide

-

Add 4-chloroquinoline N-oxide to a mixture of fuming nitric acid and sulfuric acid at 0°C.

-

Stir the reaction at a controlled temperature, monitoring by TLC.

-

Pour the reaction mixture onto ice and neutralize to precipitate the product.

-

Filter, wash with water, and dry to obtain 4-chloro-3-nitroquinoline N-oxide.

Step 4: Deoxygenation of 4-Chloro-3-nitroquinoline N-oxide

-

Reflux 4-chloro-3-nitroquinoline N-oxide with phosphorus trichloride (PCl₃) in a suitable solvent.

-

Monitor the reaction for the disappearance of the starting material.

-

Work up the reaction by pouring it into an ice-water mixture and extracting the product.

-

Purify to yield 4-chloro-3-nitroquinoline.[1]

Step 5: Dechlorination of 4-Chloro-3-nitroquinoline

-

Subject 4-chloro-3-nitroquinoline to catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (e.g., triethylamine) to neutralize the HCl formed.

-

Carefully monitor the reaction to achieve selective dechlorination without reduction of the nitro group.

-

Filter the catalyst and purify the product to obtain this compound.

Potential Research Applications: A Forward Look

The true value of this compound lies in its potential. Based on the known activities of related compounds, we can project several promising avenues of research.

As a Scaffold in Medicinal Chemistry

The this compound core can serve as a versatile starting material for the synthesis of a diverse library of compounds for drug discovery. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Potential Therapeutic Targets:

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity.[6] The 3-aminoquinoline scaffold derived from this compound could be elaborated to generate novel kinase inhibitors, topoisomerase inhibitors, or DNA intercalating agents.

-

Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs.[7] Novel derivatives of 3-aminoquinoline could be synthesized and screened for activity against drug-resistant pathogens.

-

Antiparasitic Agents: The discovery of nitroxoline's (8-hydroxy-5-nitroquinoline) activity against Trypanosoma cruzi, the causative agent of Chagas disease, highlights the potential of nitroquinolines in this area.[6]

Workflow for Derivative Synthesis and Screening:

Caption: A workflow for developing new drugs from this compound.

A Tool for Studying DNA Damage and Repair

Nitroaromatic compounds are known for their ability to interact with DNA, often after metabolic reduction of the nitro group to a reactive species.[8] While the carcinogenicity of some nitroquinolines is a concern, it also presents an opportunity to use them as tools to study the mechanisms of DNA damage and repair.

Hypothesized Mechanism of DNA Interaction:

-

Metabolic Activation: The nitro group of this compound could be enzymatically reduced in hypoxic environments (often found in tumors) to a nitroso, hydroxylamino, or amino derivative.

-

DNA Adduct Formation: These reactive metabolites could then form covalent adducts with DNA bases, leading to mutations if not repaired.

-

Induction of DNA Repair Pathways: The presence of these adducts would trigger cellular DNA repair mechanisms, which could be studied using molecular biology techniques.

Experimental Protocol: Investigating DNA Adduct Formation

Objective: To determine if this compound can form DNA adducts in vitro following reductive activation.

Materials:

-

This compound

-

Calf thymus DNA

-

A reducing agent system (e.g., xanthine/xanthine oxidase or sodium dithionite)

-

³²P-postlabeling assay components or LC-MS/MS system

Procedure:

-

Incubate calf thymus DNA with this compound in the presence and absence of the reducing agent system.

-

After incubation, isolate the DNA and hydrolyze it to individual nucleotides.

-

Analyze the nucleotide mixture for the presence of modified bases (adducts) using either the highly sensitive ³²P-postlabeling assay or by LC-MS/MS for structural characterization.

-

Compare the results from the activated and non-activated samples to confirm that adduct formation is dependent on the reduction of the nitro group.

In Environmental Science and Toxicology

The study of the environmental fate and toxicological profile of this compound is another important research area. Understanding its potential mutagenicity is crucial for assessing its environmental risk.

The Ames Test for Mutagenicity:

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9]

Experimental Protocol: Ames Test for this compound

Objective: To evaluate the mutagenicity of this compound using Salmonella typhimurium strains.

Materials:

-

This compound

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

S9 metabolic activation system (from rat liver)

-

Minimal glucose agar plates

Procedure:

-

Prepare a series of dilutions of this compound.

-

In separate tubes, combine the tester strain, the this compound dilution, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (his+). A significant increase in the number of revertants compared to the negative control indicates mutagenicity.

Safety and Handling

Given the known hazardous properties of some nitroaromatic compounds and quinoline derivatives, this compound should be handled with care.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Outlook

This compound stands at the cusp of discovery. While direct research on this molecule is currently sparse, the foundational knowledge of quinoline chemistry and the biological activities of related nitroaromatics provide a compelling rationale for its investigation. This guide has outlined the key chemical properties, proposed synthetic strategies, and, most importantly, projected a series of promising research applications for this compound. It is our hope that this document will serve as a catalyst, inspiring researchers to explore the untapped potential of this intriguing molecule and, in doing so, open new avenues in drug discovery, chemical biology, and environmental science. The journey into the chemical and biological landscape of this compound has just begun, and the discoveries that await are likely to be both significant and surprising.

References

-

The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

-

This compound | C9H6N2O2 | CID 25551. PubChem. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. PubChem. [Link]

-

Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride. PMC. [Link]

-

Full article: Vendor-specific microbiomes influence oral cancer development and its response to Streptococcus mitis intervention in mice. Taylor & Francis. [Link]

-

This compound - 12408-11-6, C9H6N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Comprehensive Insights into Sugar Transporters of Candidozyma auris and Their Roles in Antifungal Resistance. MDPI. [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

-

QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines. PubMed. [Link]

-

Mutagenicity Testing Applied for Regulation of Developing Products. Current Separations. [Link]

-

(PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. ResearchGate. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline. PubMed. [Link]

-

In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. MDPI. [Link]

-

m-Nitroaniline. National Institute of Standards and Technology. [Link]

-

Exposure to low concentrations of mutagens alters the mutagenic and lethal effects of 4-nitroquinoline-N-oxide and mitomycin C in Escherichia coli. PubMed. [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Binding affinity of pyrano[3, 2-f]quinoline and DNA: Spectroscopic and docking approach. ResearchGate. [Link]

-

Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

-

Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H6N2O2 | CID 25551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3-Nitroquinoline as a Pro-Fluorescent Probe for Imaging Cellular Hypoxia

For Research Use Only.

Authored by: Senior Application Scientist, Gemini Division

Introduction

The study of cellular hypoxia, a condition of low oxygen concentration, is critical for understanding the pathophysiology of various diseases, most notably cancer. Hypoxic regions within solid tumors are associated with resistance to therapy and increased metastatic potential. Consequently, the development of robust and specific tools for imaging hypoxic cells is of paramount importance in both basic research and drug development.

Quinoline derivatives have emerged as a versatile class of fluorophores for biological imaging, owing to their tunable photophysical properties and synthetic accessibility.[1][2] This application note introduces 3-Nitroquinoline, a quinoline derivative that, while intrinsically non-fluorescent, holds significant promise as a pro-fluorescent probe for the selective detection of hypoxic cells. The central hypothesis is that the nitro group, which typically quenches fluorescence, can be enzymatically reduced in the hypoxic microenvironment to a highly fluorescent amine group, leading to a "turn-on" fluorescent signal indicative of low oxygen conditions.[3][4]

This guide provides a comprehensive overview of the proposed mechanism of action, detailed protocols for the validation and application of this compound in cell imaging, and a discussion of the expected photophysical properties of its fluorescent product, 3-aminoquinoline.

Principle of the Method: A Hypoxia-Activated "Turn-On" System

The utility of this compound as a hypoxia probe is predicated on a well-established bio-reductive mechanism.[4] The core principle is the enzymatic reduction of the electron-withdrawing nitro group to an electron-donating amino group, a transformation that dramatically alters the electronic and photophysical properties of the quinoline scaffold.

-

Fluorescence Quenching in Normoxia: Under normal oxygen conditions (normoxia), the nitro group of this compound acts as an effective fluorescence quencher, rendering the molecule essentially non-emissive.[5]

-

Bioreductive Activation in Hypoxia: Hypoxic cells, particularly those in solid tumors, exhibit significantly upregulated expression of nitroreductase enzymes.[6] These enzymes can reduce the nitro group of this compound through a series of steps to the corresponding amine, 3-aminoquinoline.[7] This reductive process is suppressed in the presence of oxygen, as molecular oxygen can re-oxidize the intermediate nitro radical anion back to the parent nitro compound, thus ensuring the selectivity of the probe for hypoxic regions.[5]

-

Fluorescence "Turn-On": The resulting 3-aminoquinoline is a fluorescent molecule. The conversion from the nitro to the amino form leads to a significant increase in fluorescence quantum yield, resulting in a "turn-on" signal that can be detected by fluorescence microscopy.[8]

Figure 1: Proposed mechanism of this compound activation in hypoxic cells.

Photophysical Properties

The successful application of this compound as a fluorescent probe hinges on the photophysical characteristics of its reduced form, 3-aminoquinoline.

| Parameter | This compound (Predicted) | 3-Aminoquinoline (Expected) |

| Fluorescence | Very low / Quenched | Moderate to High |

| Excitation Max (λex) | N/A | ~350-400 nm (solvent dependent)[2] |

| Emission Max (λem) | N/A | ~450-550 nm (solvent dependent)[8][9] |

| Quantum Yield (ΦF) | < 0.01 | 0.1 - 0.5 (environment dependent)[8] |

| Solvatochromism | N/A | Exhibits positive solvatochromism[8] |

Table 1: Predicted and expected photophysical properties. The properties of 3-aminoquinoline are highly sensitive to the polarity and hydrogen-bonding capability of its microenvironment.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the powder in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Validation of this compound as a Hypoxia Probe in Cell Culture

This protocol is designed to verify the hypoxia-selective fluorescence "turn-on" of this compound in a controlled cell culture environment.

Materials:

-

Cancer cell line known to upregulate nitroreductases under hypoxia (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (10 mM in DMSO)

-

Hypoxia chamber or incubator capable of maintaining 1% O₂

-

Standard cell culture incubator (normoxia, 20% O₂, 5% CO₂)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for excitation ~350-400 nm and emission ~450-550 nm)

-

96-well black, clear-bottom imaging plates

Figure 2: Workflow for validating this compound as a hypoxia probe.

Procedure:

-

Cell Seeding: Seed the chosen cancer cells into a 96-well black, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of imaging. Allow cells to adhere overnight.

-

Induction of Hypoxia:

-

Hypoxia Group: Place one plate in a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 37°C for 24 hours to induce a hypoxic state and upregulate nitroreductase expression.

-

Normoxia Group: Place a parallel plate in a standard cell culture incubator (20% O₂, 5% CO₂, 37°C).

-

-

Probe Loading:

-

Prepare a series of working solutions of this compound in complete cell culture medium at final concentrations ranging from 1 µM to 20 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration.

-

Remove the plates from their respective incubators and replace the medium with the this compound-containing medium.

-

-

Incubation: Return the plates to their respective hypoxic and normoxic incubators and incubate for 4-8 hours. The optimal incubation time may need to be determined empirically.

-

Washing:

-

Gently remove the probe-containing medium.

-

Wash the cells twice with pre-warmed PBS to remove extracellular probe.

-

Add fresh, pre-warmed complete culture medium or imaging buffer to the wells.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope.

-

Use an excitation wavelength in the range of 350-400 nm and collect emission in the range of 450-550 nm.

-

Acquire images from both the normoxic and hypoxic groups using identical imaging parameters (e.g., exposure time, gain).

-

Expected Results and Interpretation

A successful validation will show a significant increase in fluorescence intensity in the cells from the hypoxic group compared to the negligible fluorescence in the normoxic control group. This "turn-on" response would confirm the hypoxia-selective activation of this compound.

Troubleshooting and Considerations

-

Cytotoxicity: At high concentrations or with prolonged incubation, this compound may exhibit cytotoxicity.[10] It is essential to perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the optimal, non-toxic concentration range for your specific cell line.

-

Photostability: The photostability of the fluorescent product, 3-aminoquinoline, should be assessed. Minimize light exposure during imaging to prevent photobleaching.

-

Cellular Uptake: The efficiency of cellular uptake of this compound may vary between cell lines. If low signal is observed even under hypoxic conditions, consider optimizing incubation time or using a cell permeabilization agent, though the latter is not suitable for live-cell imaging. The cellular localization of the fluorescent signal should also be noted (e.g., cytoplasm, nucleus, or specific organelles).[11]

-

Filter Sets: Ensure that the excitation and emission filter sets on your microscope are appropriate for the expected spectra of 3-aminoquinoline.

Conclusion

This compound presents a compelling opportunity for the development of a novel "turn-on" fluorescent probe for imaging cellular hypoxia. Its proposed mechanism of action, based on the well-documented bioreduction of nitroaromatics in hypoxic environments, provides a strong scientific rationale for its application. The protocols outlined in this application note offer a clear path for researchers to validate and utilize this compound in their studies of hypoxia-related cellular processes. Successful validation will add a valuable tool to the arsenal of probes available for cancer research and drug development.

References

- 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures. (n.d.).

- Excitation (absorbance) and b) emission spectra of 3 in PBS buffer (pH = 7.4). (n.d.).

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.

- A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.

- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC.

- Acid–base behavior of 3-aminoquinoline in its ground and excited states. (n.d.).

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). BMC Cancer.

- Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (2012). PubMed.

- 3-Aminoquinoline | C9H8N2 | CID 11375. (n.d.). PubChem.

- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO.

- Cell nucleus localization and high anticancer activity of quinoline–benzopyran rhodium(iii) metal complexes as therapeutic and fluorescence imaging agents. (n.d.). RSC Publishing.

-

Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1][8][12]triazolo[4,3-c] quinazoline on human cancer cell line HeLa. (2005). Biomedical Papers.

- 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.

- Live Cell Imaging Protocol & Troubleshooting. (n.d.).

- Luminescent Probe Based Techniques for Hypoxia Imaging. (2017). MedCrave online.

- A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. (n.d.). MDPI.

- Flavylium-Based Hypoxia-Responsive Probe for Cancer Cell Imaging. (n.d.). MDPI.

- A NIR fluorescent smart probe for imaging tumor hypoxia. (n.d.). PMC.

- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PMC.

- Hypoxia imaging in cells and tumor tissues using a highly selective fluorescent nitroreductase probe. (2017). PubMed.

- A hypoxia activated fluorescent probe for the specific visualization of mitochondrial dysfunction in tumors. (n.d.). RSC Publishing.

- Nitroreductase-Responsive Fluorescent “Off-On” Photosensitizer for Hypoxic Tumor Imaging and Dual-Modal Therapy. (2024). ACS Omega.

- This compound | C9H6N2O2 | CID 25551. (n.d.). PubChem.

Sources

- 1. 3-アミノキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Cell nucleus localization and high anticancer activity of quinoline–benzopyran rhodium(iii) metal complexes as therapeutic and fluorescence imaging agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note: Ultra-Sensitive Quantification of 3-Nitroquinoline in Plasma and Urine via LC-MS/MS

Executive Summary

The quantification of 3-Nitroquinoline (3-NQ) in biological matrices presents a unique analytical challenge due to its dual status as a structural isomer of common environmental contaminants and a potential genotoxic impurity (PGI) in pharmaceutical synthesis. Under ICH M7 guidelines, mutagenic impurities must be controlled at trace levels, often requiring Limits of Quantitation (LOQ) in the low ng/mL or pg/mL range.

This application note details a robust, self-validating LC-MS/MS protocol for 3-NQ. Unlike standard quinoline analysis, this method addresses the critical instability of the nitro group in biological matrices, where enzymatic reduction to 3-aminoquinoline can compromise data integrity. We utilize a specific Solid Phase Extraction (SPE) workflow and a PFP (Pentafluorophenyl) column chemistry to ensure isomer separation and maximum sensitivity.

Scientific Rationale & Metabolic Challenges

The Instability Paradox

The primary failure mode in 3-NQ analysis is not instrumental sensitivity, but pre-analytical degradation . In plasma and urine, nitro-reductase enzymes (and gut microbiota contaminants in urine) rapidly reduce the nitro group (-NO₂) to an amine (-NH₂).

-

Impact: If samples are not stabilized immediately upon collection, 3-NQ concentrations will be under-estimated, and the amino-metabolite will be over-estimated.

-

Solution: This protocol mandates an acidic crash/stabilization step immediately at the point of collection to denature reductases.

Metabolic Pathway Visualization

The following diagram illustrates the reduction pathway that must be arrested for accurate quantification.

Experimental Protocol

Materials & Reagents[1]

-

Analyte: this compound (>98% purity).

-

Internal Standard (IS): this compound-d6 (custom synthesis recommended) or Nitroquinoline-5,6,7,8-d4. Note: If deuterated 3-NQ is unavailable, d5-Nitrobenzene may be used as a surrogate, though retention time matching will be less precise.

-

Matrix: Human Plasma (K2EDTA) and Urine.

-

Stabilizer: 1M Formic Acid in Acetonitrile.

-

SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

Sample Collection & Stabilization (Critical)

Standard plasma collection procedures are insufficient.

-

Collection: Draw blood into pre-chilled K2EDTA tubes.

-

Immediate Stabilization: Within 5 minutes of collection, centrifuge at 4°C (2000 x g, 10 min).

-

Acidification: Transfer plasma to a cryovial containing 10 µL of 5% Formic Acid per 1 mL of plasma.

-

Storage: Snap freeze on dry ice immediately. Store at -80°C.

Sample Preparation Workflow (SPE)

Step 1: Pre-treatment

-

Thaw plasma/urine on ice.

-

Aliquot 200 µL sample.

-

Add 20 µL Internal Standard solution (100 ng/mL).

-

Add 200 µL 0.1% Formic Acid (aq) to dilute matrix viscosity.

Step 2: Solid Phase Extraction (SPE) We utilize a polymeric sorbent to retain the moderately polar nitro-aromatic while washing away salts and phospholipids.

| SPE Step | Solvent / Volume | Purpose |

| Condition | 1 mL Methanol | Activate sorbent pores. |

| Equilibrate | 1 mL Water (0.1% Formic Acid) | Prepare for acidic load. |

| Load | 420 µL Pre-treated Sample | Bind analyte via hydrophobic interaction. |

| Wash 1 | 1 mL 5% Methanol in Water | Remove salts and proteins. |

| Wash 2 | 1 mL 2% Ammonium Hydroxide (aq) | Remove acidic interferences (lipids). |

| Elute | 2 x 250 µL Acetonitrile | Release 3-NQ. |

Step 3: Reconstitution

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase A/B (80:20).

-

Vortex 1 min, Centrifuge 10,000 x g for 5 min.

LC-MS/MS Method Parameters

Liquid Chromatography[2][3]

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Pentafluorophenyl (PFP) column (e.g., Kinetex PFP, 2.1 x 100 mm, 1.7 µm).

-

Why PFP? PFP phases offer unique pi-pi interactions that provide superior separation of nitro-isomers (3-NQ vs 5-NQ) compared to standard C18.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | %B | Curve |

|---|---|---|

| 0.00 | 10 | Initial |

| 1.00 | 10 | Hold |

| 4.00 | 90 | Linear Ramp |

| 5.00 | 90 | Wash |

| 5.10 | 10 | Re-equilibrate |

| 7.00 | 10 | End |

Mass Spectrometry

-

Ionization: ESI Positive (Electrospray).

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions: Note: 3-NQ (MW 174.16) protonates to form [M+H]+ at m/z 175.1.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type |

| This compound | 175.1 | 129.1 | 22 | Quantifier (Loss of NO₂) |

| This compound | 175.1 | 102.1 | 35 | Qualifier (Ring fragmentation) |

| IS (d6-3NQ) | 181.1 | 135.1 | 22 | Quantifier |

Analytical Workflow Diagram

The following diagram summarizes the integrated workflow, emphasizing the decision points for quality control.

Validation & Performance Metrics

The method must be validated according to ICH M10 or FDA Bioanalytical Method Validation guidelines. Typical performance characteristics for this protocol are:

| Parameter | Performance Goal | Notes |

| Linearity | 0.5 – 500 ng/mL | R² > 0.995 (1/x² weighting) |

| LLOQ | 0.5 ng/mL | S/N > 10:1 |

| Recovery | 85% - 105% | Consistent across QC levels |

| Matrix Effect | < 15% suppression | Compensated by Internal Standard |

| Stability | 4 hours at RT | Fail if not acidified (See Section 3.2) |

Self-Validating System Checks

To ensure "Trustworthiness" in every run, include these system suitability tests:

-

Isomer Resolution Check: Inject a mix of 3-NQ and 5-NQ. Baseline resolution (Rs > 1.5) must be achieved to ensure the peak at the 3-NQ retention time is pure.

-

IS Response Monitor: A drop in IS area >30% compared to standards indicates matrix suppression or extraction failure.

Troubleshooting & Expert Tips

-

Ghost Peaks: Nitro-compounds can stick to stainless steel. Use PEEK tubing where possible or passivate the LC system with 0.1% phosphoric acid prior to the campaign.

-

Carryover: 3-NQ is hydrophobic. Ensure the needle wash contains at least 50% organic solvent (Acetonitrile/Isopropanol/Acetone 40:40:20).

-

Light Sensitivity: Nitro-aromatics can be photodegradable. Perform all extraction steps under amber light or wrap tubes in foil.

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5][6] International Council for Harmonisation.[6]

-

PubChem . This compound Compound Summary. National Library of Medicine.

-

FDA . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

- Patterson, J. et al. "Metabolic reduction of nitro-aromatic compounds: Implications for bioanalysis." Xenobiotica. (General reference for nitro-reduction mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]

developing 3-Nitroquinoline-based anticancer agents

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry. This application note details the development of 3-nitroquinoline derivatives, specifically focusing on 4-anilino-3-nitroquinolines. These compounds function through a dual mechanism: (1) acting as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, and (2) exploiting the 3-nitro moiety as a bioreductive "warhead" that selectively targets hypoxic tumor microenvironments. This guide provides a validated workflow from chemical synthesis to mechanistic elucidation.

Strategic Rationale: The "Warhead" Concept

The this compound core is not merely a structural scaffold; it is a functional pharmacophore.

-

Electronic Effect: The electron-withdrawing nitro group at C-3 increases the electrophilicity of the C-4 position, facilitating nucleophilic attack during synthesis and enhancing hydrogen bonding interactions within the EGFR ATP-binding pocket.

-

Bioreduction: In hypoxic cancer cells, the nitro group can undergo enzymatic reduction (via nitroreductases) to form cytotoxic hydroxylamine or amine species, offering selectivity over normal, normoxic tissue.

Module 1: Chemical Synthesis & Structural Validation

Objective: Synthesize 4-(3-bromoanilino)-3-nitroquinoline (Target Compound 3NQ-01 ) via nucleophilic aromatic substitution (

Protocol 1.1: One-Pot Nucleophilic Substitution

-

Precursors: 4-Chloro-3-nitroquinoline (Starting Material A), 3-Bromoaniline (Reactant B).

-

Solvent: Isopropanol (i-PrOH) – chosen for its ability to solubilize reactants while precipitating the hydrochloride salt product.

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-nitroquinoline (1.0 eq, 2.0 mmol) in 15 mL of isopropanol.

-

Addition: Add 3-Bromoaniline (1.1 eq, 2.2 mmol) dropwise to the stirring solution at room temperature.

-

Reflux: Fit the flask with a water-cooled condenser. Heat the mixture to reflux (

) for 4–6 hours. Critical Checkpoint: The reaction progress should be monitored by TLC (System: Hexane/Ethyl Acetate 7:3). The starting material spot ( -

Precipitation: Cool the reaction mixture to room temperature. A yellow/orange precipitate (the hydrochloride salt) will form.

-

Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the cake 3x with cold diethyl ether to remove unreacted aniline.

-

Neutralization (Optional but Recommended): Suspend the solid in 10 mL saturated

solution, stir for 10 min, and extract with Ethyl Acetate to obtain the free base. -

Recrystallization: Purify using Ethanol/DMF (9:1) to yield bright yellow crystals.

Visualizing the Synthesis Workflow

Caption: Figure 1.

Module 2: Primary Screening (Cytotoxicity)

Objective: Determine the

Critical Variable: To validate the bioreductive potential of the nitro group, assays should be run in Normoxia (21%

Protocol 2.1: MTT Viability Assay

-

Seeding: Plate A549 cells (

cells/well) in 96-well plates. Allow attachment for 24h. -

Treatment: Prepare a stock solution of 3NQ-01 in DMSO (10 mM). Perform serial dilutions (0.01 – 100

) in culture media. Note: Final DMSO concentration must be <0.5%. -

Incubation: Treat cells for 72 hours.

-

Set A: Standard incubator.

-

Set B: Hypoxia chamber or use

-

-

Development: Add

MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in -

Read: Measure absorbance at 570 nm.

Data Presentation Template:

| Compound | Cell Line | Target | IC50 (Normoxia) | IC50 (Hypoxia) | Hypoxia Cytotoxicity Ratio (HCR) |

| 3NQ-01 | A549 | EGFR wt | 3.1 (Potentiated) | ||

| Gefitinib | A549 | EGFR wt | 1.0 (No Change) | ||

| Control | HUVEC | Normal | N/A |

Interpretation: An HCR > 2.0 indicates significant bioreductive activation of the nitro group.

Module 3: Mechanistic Elucidation

Objective: Confirm that cytotoxicity is driven by EGFR inhibition and subsequent apoptosis.

Protocol 3.1: EGFR Kinase Inhibition (ELISA)

Do not rely solely on cell viability. Use a cell-free kinase assay to prove direct binding.

-

System: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or ELISA-based).

-

Reaction: Incubate recombinant EGFR enzyme with ATP, Poly(Glu,Tyr) substrate, and 3NQ-01 at varying concentrations.

-

Readout: Measure phosphorylation via chemiluminescence.

-

Validation: 3NQ-01 should show dose-dependent inhibition similar to the reference standard (Erlotinib).

Protocol 3.2: Apoptosis Detection (Annexin V/PI)

-

Staining: Treat A549 cells with 3NQ-01 at

for 24h. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI). -

Flow Cytometry:

Visualizing the Signaling Pathway

Caption: Figure 2. Mechanism of Action. 3NQ-01 blocks ATP binding at the EGFR kinase domain, halting downstream PI3K/MAPK signaling.

Module 4: Safety & ADMET Profiling

Warning: Nitro-aromatics carry a risk of mutagenicity due to the formation of reactive nitroso intermediates during metabolism.

Mandatory Protocol: Ames Test (Salmonella typhimurium)

-

Strains: TA98 (frameshift) and TA100 (base-pair substitution).

-

Method: Plate bacteria with 3NQ-01 in the presence and absence of S9 metabolic activation fraction.

-

Threshold: A 2-fold increase in revertant colonies compared to solvent control indicates mutagenicity.

-

Mitigation Strategy: If mutagenicity is high, consider bioisosteric replacement of the nitro group with a nitrile (-CN) group in Generation 2 compounds, though this may sacrifice the hypoxic selectivity.

References

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3] Current Medicinal Chemistry, 18(10), 1488-1508. Link

-

Denny, W. A. (2000). The role of hypoxia-activated prodrugs in cancer therapy. The Lancet Oncology, 1(3), 176-184. Link

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link

-

Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Link

Sources

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

Strategic Functionalization of the 3-Nitroquinoline Scaffold: Synthetic Pathways and Protocols

Executive Summary

The 3-nitroquinoline scaffold represents a uniquely challenging yet high-value pharmacophore in medicinal chemistry. Unlike its carbocyclic analogues, the pyridine ring of the quinoline core is inherently electron-deficient, a property significantly amplified by the electron-withdrawing nitro group at the C3 position.

This electronic bias renders the scaffold resistant to classical electrophilic aromatic substitution (EAS) but highly susceptible to Nucleophilic Aromatic Substitution of Hydrogen (

This guide details three "Modules" for functionalization, moving beyond simple reduction to enable complex carbon-carbon and carbon-heteroatom bond formation directly on the core.

Electronic Profile & Regioselectivity

-

C2 Position: Highly activated for nucleophilic attack due to the inductive effect of the ring nitrogen (

) and the ortho-relationship to the nitro group. -

C4 Position: Activated via conjugation (para-relationship) with the ring nitrogen and the nitro group.

-

C3 Position: The nitro group serves as a "masked" amine or a directing group for ortho-functionalization.

Strategic Decision Map

The following flowchart illustrates the decision logic for selecting the appropriate functionalization pathway based on the desired substitution pattern.

Figure 1: Strategic decision tree for this compound functionalization, categorizing pathways by regioselectivity and mechanistic type.

Module A: C2-Alkylation via Addition-Oxidation

Mechanism: Nucleophilic Addition + Oxidative Aromatization Target: Introduction of Alkyl/Aryl groups at C2.

The 3-nitro group activates the C2 position for nucleophilic attack by organometallics. However, the intermediate

Protocol 1: Grignard Addition-Oxidation Sequence[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Alkylmagnesium bromide (1.2 equiv)

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Air

-

Solvent: Dry THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add this compound (1.0 mmol) and dissolve in anhydrous THF (5 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents polymerization of the nitro-alkene moiety.

-

Addition: Add the Grignard reagent (1.2 mmol) dropwise over 10 minutes. The solution will likely turn deep red/brown, indicating the formation of the anionic

-complex. -

Reaction: Stir at -78°C for 1 hour. Monitor consumption of starting material by TLC (quench a micro-aliquot with water before spotting).

-

Oxidation:

-

Method A (Chemical): Add a solution of DDQ (1.2 equiv) in THF dropwise at -78°C. Allow to warm to RT.

-

Method B (Aerobic): Remove the cooling bath and bubble dry air through the solution for 2 hours.

-

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: The nitro group at C3 creates steric bulk. If using bulky Grignard reagents (e.g., t-Butyl), expect lower yields or competition with C4 addition.

Module B: Vicarious Nucleophilic Substitution (VNS)

Mechanism:

VNS is the most powerful method for functionalizing nitro-arenes without losing the nitro group. It relies on a carbanion containing a leaving group (

Protocol 2: VNS with Chloromethyl Phenyl Sulfone[2][3]

Reagents:

-

Substrate: this compound

-

Reagent: Chloromethyl phenyl sulfone (1.1 equiv)

-

Base: Powdered KOH (4.0 equiv) or t-BuOK

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (1.0 mmol) and chloromethyl phenyl sulfone (1.1 mmol) in DMSO (5 mL).

-

Base Addition: Add powdered KOH (4.0 mmol) in one portion with vigorous stirring.

-

Observation: The reaction mixture will turn an intense color (often purple or dark blue) due to the quinolinyl nitronate intermediate.

-

-

Reaction: Stir at room temperature for 30–60 minutes. The reaction is usually rapid.

-

Quench: Pour the reaction mixture into varying dilute HCl (ice-cold) to neutralize the base and protonate the intermediate.

-

Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with

. -

Refinement: Recrystallize from Ethanol.